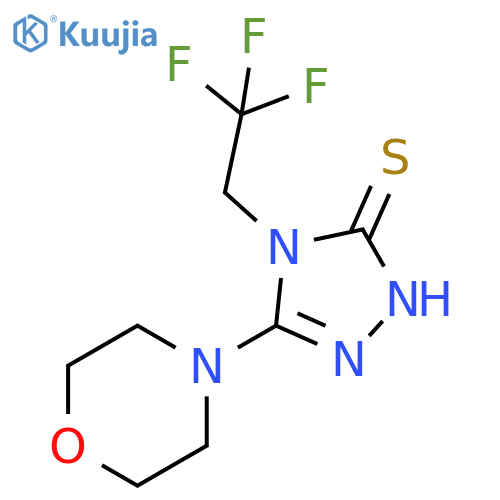

Cas no 1221724-02-2 (5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol)

5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質

名前と識別子

-

- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-morpholinyl)-4-(2,2,2-trifluoroethyl)-

- 5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol

-

- インチ: 1S/C8H11F3N4OS/c9-8(10,11)5-15-6(12-13-7(15)17)14-1-3-16-4-2-14/h1-5H2,(H,13,17)

- InChIKey: MNGPUZWMHAEQNH-UHFFFAOYSA-N

- ほほえんだ: N1=C(N2CCOCC2)N(CC(F)(F)F)C(=S)N1

5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-61037-5.0g |

5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol |

1221724-02-2 | 95.0% | 5.0g |

$1075.0 | 2025-02-20 | |

| Enamine | EN300-61037-0.05g |

5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol |

1221724-02-2 | 95.0% | 0.05g |

$66.0 | 2025-02-20 | |

| Chemenu | CM420235-1g |

5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol |

1221724-02-2 | 95%+ | 1g |

$466 | 2023-02-03 | |

| Enamine | EN300-61037-2.5g |

5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol |

1221724-02-2 | 95.0% | 2.5g |

$726.0 | 2025-02-20 | |

| Enamine | EN300-61037-10.0g |

5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol |

1221724-02-2 | 95.0% | 10.0g |

$1593.0 | 2025-02-20 | |

| Enamine | EN300-61037-1.0g |

5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol |

1221724-02-2 | 95.0% | 1.0g |

$371.0 | 2025-02-20 | |

| Aaron | AR01A8XR-1g |

5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol |

1221724-02-2 | 95% | 1g |

$536.00 | 2025-02-09 | |

| Aaron | AR01A8XR-5g |

5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol |

1221724-02-2 | 98% | 5g |

$1504.00 | 2023-12-16 | |

| A2B Chem LLC | AV56659-10g |

5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol |

1221724-02-2 | 98% | 10g |

$1712.00 | 2024-04-20 | |

| A2B Chem LLC | AV56659-250mg |

5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol |

1221724-02-2 | 98% | 250mg |

$185.00 | 2024-04-20 |

5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol 関連文献

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiolに関する追加情報

Introduction to 5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 1221724-02-2)

5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol, also known by its CAS number 1221724-02-2, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazoles and is characterized by its unique structural features, including a morpholine ring and a trifluoroethyl group. These structural elements contribute to its potential biological activities and make it a promising candidate for various therapeutic applications.

The chemical structure of 5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol is particularly noteworthy due to its combination of heterocyclic and fluorinated moieties. The morpholine ring provides the compound with enhanced solubility and stability, while the trifluoroethyl group imparts unique electronic and steric properties. These properties are crucial for optimizing the compound's pharmacokinetic and pharmacodynamic profiles.

Recent studies have highlighted the potential of 5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol in various biological systems. One of the most significant areas of research is its antifungal activity. Triazoles are well-known for their broad-spectrum antifungal properties, and this particular compound has shown promising results in inhibiting the growth of several pathogenic fungi. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol exhibited potent antifungal activity against Candida albicans and Aspergillus fumigatus.

Beyond its antifungal properties, 5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol has also been investigated for its potential as an anticancer agent. Research conducted at the National Cancer Institute revealed that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves targeting key signaling pathways involved in cell proliferation and apoptosis. Specifically, it has been shown to inhibit the activation of Akt/mTOR signaling pathways in breast cancer cells.

In addition to its therapeutic applications, 5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol has been explored for its use as a chemical probe in biological research. Chemical probes are small molecules that can be used to study the function of specific proteins or pathways in living systems. The unique properties of this compound make it an excellent candidate for such applications. For example, it has been used to investigate the role of thioredoxin reductase in oxidative stress responses in cells.

The synthesis of 5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol involves several steps that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the reaction of 5-chloro-1H-tetrazole with morpholine followed by substitution with trifluoroethyl bromide. The final step involves the formation of the thiol group through a nucleophilic substitution reaction. Advanced synthetic techniques and purification methods are essential to obtain a high-quality product suitable for pharmaceutical development.

The safety profile of 5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol is an important consideration in its development as a therapeutic agent. Preclinical studies have shown that it exhibits low toxicity in animal models and does not cause significant adverse effects at therapeutic doses. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

In conclusion, 5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 1221724-02-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.

1221724-02-2 (5-(morpholin-4-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol) 関連製品

- 868674-21-9(methyl 4-{(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecarbamoyl}benzoate)

- 57136-15-9(Isoxazole, 5-nitro-3-phenyl-)

- 100036-64-4(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde)

- 2138050-98-1(rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole)

- 1982984-21-3(4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine)

- 1269052-82-5([1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate)

- 1706438-18-7(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine)

- 896825-73-3((2Z)-7-(dimethylamino)methyl-6-hydroxy-2-(1H-indol-3-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)

- 1547059-48-2(5-methyl-2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde)

- 1019889-35-0(Onalespib lactate)